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2-(Aminomethyl)butanedioic acid

Cat. No.: B13298827
M. Wt: 147.13 g/mol
InChI Key: QRRBOJUDIKPPLC-UHFFFAOYSA-N
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Description

Historical Context and Discovery Significance

The precise historical moment of the first synthesis of 2-(Aminomethyl)butanedioic acid is not prominently documented in readily available scientific literature, suggesting its discovery may have been part of broader synthetic explorations rather than a targeted, high-profile endeavor. Its significance has emerged more recently as chemists and biologists have sought to create and investigate molecules with specific, conformationally restricted shapes to probe biological systems. The synthesis of related dicarboxylic acids has been a subject of chemical research for many years, with various methods developed for their preparation. google.com The synthesis of succinic acid derivatives, in particular, has been explored through various catalytic and carboxylation reactions. google.com The development of synthetic routes to amino acid analogs, including those with constrained structures, has been a continuous effort in medicinal chemistry and chemical biology.

Structural Characteristics and Chemical Classification within Amino Acids

This compound, also known as 2-(aminomethyl)succinic acid, is a non-proteinogenic amino acid. This classification signifies that it is not one of the 20 common amino acids encoded by the genetic code and incorporated into proteins during translation.

Structurally, it is a derivative of butanedioic acid (commonly known as succinic acid), featuring an aminomethyl group (-CH₂NH₂) attached to the second carbon atom of the four-carbon chain. sigmaaldrich.comsigmaaldrich.com This places the amino group on the beta-carbon relative to one of the carboxyl groups, classifying it as a β-amino acid. This is in contrast to the proteinogenic amino acids, which are α-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl group.

The presence of two carboxyl groups (-COOH) and one amino group (-NH₂) makes it an acidic amino acid. The molecule possesses a chiral center at the carbon atom to which the aminomethyl and carboxyl groups are attached, meaning it can exist as two non-superimposable mirror images or enantiomers.

PropertyValue
IUPAC Name This compound
Synonyms 2-(Aminomethyl)succinic acid
Chemical Formula C₅H₉NO₄
Molecular Weight 147.13 g/mol
Classification Non-proteinogenic, β-Amino Acid, Dicarboxylic Acid

Broader Academic Relevance across Chemical, Biological, and Astrobiological Sciences

The scientific interest in this compound stems from its structural analogy to glutamic acid, a pivotal excitatory neurotransmitter in the mammalian central nervous system. youtube.comyoutube.com By introducing a methylene (B1212753) group between the α-carbon and the amino group of glutamic acid, this compound presents a "conformationally constrained" analog. This structural rigidity is a valuable tool for researchers studying the specific shapes that molecules must adopt to interact with biological targets like receptors.

Chemical Sciences: In the realm of chemical synthesis, the creation of specific stereoisomers (enantiomers and diastereomers) of this compound and its derivatives is an active area of research. These stereochemically pure compounds are crucial for understanding structure-activity relationships in biological systems. Synthetic strategies often involve multi-step processes to control the precise three-dimensional arrangement of the atoms within the molecule.

Biological Sciences: The primary biological relevance of this compound lies in neuroscience, specifically in the study of glutamate (B1630785) receptors. nih.govnih.gov Glutamate receptors are integral to learning, memory, and neuronal communication. youtube.comyoutube.com Dysregulation of the glutamate system is implicated in various neurological disorders. By using conformationally constrained analogs like this compound, researchers can investigate the binding pockets of different glutamate receptor subtypes (e.g., NMDA, AMPA, and kainate receptors) with high precision. youtube.comyoutube.comnih.govnih.gov This knowledge is fundamental for the rational design of new drugs that can selectively target specific receptors to treat neurological and psychiatric conditions. Studies on related glutamic acid analogues have shown that subtle structural modifications can lead to compounds with selective antagonist activity at metabotropic glutamate receptors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4 B13298827 2-(Aminomethyl)butanedioic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-2-3(5(9)10)1-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRBOJUDIKPPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Aminomethyl Butanedioic Acid

Stereoselective and Enantioselective Synthesis

The presence of a stereocenter at the C2 position of 2-(aminomethyl)butanedioic acid necessitates the development of stereoselective and enantioselective synthetic methods to access optically pure isomers. Such methods are crucial for understanding the biological activity of individual enantiomers and for their application in chiral drug design.

Chiral Auxiliary Approaches for Defined Stereoisomers

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles of this approach can be extrapolated.

A common strategy involves the attachment of a chiral auxiliary to a precursor molecule, which then directs the stereochemical outcome of a subsequent bond-forming reaction. For instance, a chiral oxazolidinone auxiliary could be attached to a succinic acid derivative. The resulting chiral imide can then undergo a diastereoselective alkylation or Michael addition at the α-position. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched 2-substituted butanedioic acid derivative.

The choice of chiral auxiliary is critical and often depends on the specific reaction conditions and the desired stereoisomer. Commonly used auxiliaries include Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides. The effectiveness of these auxiliaries lies in their ability to create a sterically hindered environment, forcing the incoming reagent to approach from a specific face of the molecule.

A representative, though generalized, reaction scheme is presented below:

StepReactionReagents and ConditionsProduct
1AcylationSuccinic anhydride (B1165640), chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone), activating agent (e.g., DCC)Chiral N-succinoyl oxazolidinone
2Enolate FormationStrong base (e.g., LDA, NaHMDS)Lithium enolate
3Diastereoselective AlkylationElectrophilic aminomethyl source (e.g., N-(bromomethyl)phthalimide)Diastereomerically enriched product
4Auxiliary CleavageHydrolysis (e.g., LiOH/H2O2)Enantiomerically enriched 2-(phthalimidomethyl)butanedioic acid
5DeprotectionHydrazinolysisEnantiomerically enriched this compound

This table represents a generalized approach and specific conditions would require experimental optimization.

β-Alanine α-Enolate Equivalent Strategies

The use of β-alanine as a synthon for the α-enolate equivalent in the synthesis of this compound presents an intriguing retrosynthetic disconnection. However, the direct generation of a stable α-enolate from β-alanine is challenging due to the presence of the acidic N-H proton and the carboxyl group.

A more plausible strategy would involve the use of a protected β-alanine derivative where the amino and carboxyl groups are masked. For instance, N-Boc-β-alanine methyl ester could be a suitable starting material. The α-protons of this derivative are more amenable to deprotonation by a strong base to form a corresponding enolate. This enolate could then, in principle, react with a suitable one-carbon electrophile to introduce the second carboxylic acid function.

However, the direct carboxylation of such an enolate can be problematic. A more practical approach might involve the reaction of the enolate with a formaldehyde (B43269) equivalent, followed by oxidation of the resulting hydroxymethyl group to a carboxylic acid.

Challenges in this approach include potential side reactions such as self-condensation of the enolate and controlling the regioselectivity of the reaction. Despite these challenges, the conceptual appeal of using a readily available amino acid like β-alanine as a starting material continues to inspire research in this area.

Total Synthesis Pathways

The total synthesis of this compound can be approached through various strategic bond formations. While a definitive, widely adopted total synthesis is not prominently featured in the literature, several logical pathways can be proposed based on established organic chemistry principles.

One potential route could commence from a Michael addition reaction. The conjugate addition of a nitromethane (B149229) equivalent to a suitable α,β-unsaturated dicarboxylic acid ester, such as diethyl fumarate (B1241708) or maleate, would furnish a nitro-substituted succinate (B1194679) derivative. Subsequent reduction of the nitro group to an amine would then yield the target molecule. The stereochemistry of the addition could potentially be controlled using a chiral catalyst or a chiral Michael donor.

Another approach could involve the functionalization of a pre-existing succinic acid scaffold. For example, the α-bromination of a protected succinic acid derivative, followed by nucleophilic substitution with an amino-group equivalent (e.g., sodium azide (B81097) or a protected amine), could lead to the desired product after appropriate deprotection steps.

A hypothetical retrosynthetic analysis is depicted below:

Retrosynthesis 1: Michael Addition Approach

Generated code

Retrosynthesis 2: Nucleophilic Substitution Approach

Generated code

The successful execution of these pathways would depend on the careful selection of protecting groups and reaction conditions to ensure high yields and selectivity.

Strategic Routes to N-Substituted this compound Analogues

The synthesis of N-substituted analogues of this compound is of significant interest for structure-activity relationship (SAR) studies in drug discovery. A versatile and widely employed strategy involves the use of N-substituted 2-aminosuccinimides as key intermediates.

These succinimide (B58015) precursors can be readily synthesized by the condensation of a primary amine with 2-aminosuccinic acid or its derivatives. The resulting N-substituted 2-aminosuccinimide can then be subjected to reduction of one of the carbonyl groups to a methylene (B1212753) group, leading to the corresponding N-substituted 2-(aminomethyl)pyrrolidin-5-one. Subsequent hydrolysis of the remaining amide bond would then furnish the desired N-substituted this compound.

Alternatively, the aminomethyl group can be introduced onto a pre-formed N-substituted succinimide. For instance, an N-aryl succinimide can be α-halogenated and then subjected to nucleophilic substitution with an appropriate amine source.

A key advantage of these routes is the ability to introduce a wide variety of substituents on the nitrogen atom, allowing for the generation of a diverse library of analogues for biological screening.

The following table summarizes a general synthetic scheme for N-substituted analogues:

StepReactionStarting MaterialsProduct
1Imide Formation2-Aminosuccinic acid, Primary Amine (R-NH2)N-Substituted 2-aminosuccinimide
2Selective Carbonyl ReductionN-Substituted 2-aminosuccinimide, Reducing agent (e.g., NaBH4/I2)N-Substituted 2-(aminomethyl)pyrrolidin-5-one
3HydrolysisN-Substituted 2-(aminomethyl)pyrrolidin-5-one, Acid or baseN-Substituted this compound

This table provides a general outline, and specific reaction conditions may vary depending on the nature of the substituent 'R'.

Biological and Biochemical Research Applications

Occurrence and Significance in Extraterrestrial Environments

Recent analytical studies of meteorites have uncovered a diverse inventory of organic molecules, including amino acids not found in terrestrial biology. Among these is 2-(aminomethyl)butanedioic acid, identified as its structural isomer β-(aminomethyl)succinic acid. Its discovery in the Murchison meteorite, a carbonaceous chondrite that fell in Australia in 1969, has significant implications for our understanding of prebiotic chemical evolution. researchgate.net

The Murchison meteorite is renowned for its rich content of organic compounds, and the identification of a new C5 dicarboxy amino acid adds to the growing list of complex molecules synthesized in extraterrestrial environments. researchgate.net This finding, alongside the discovery of a new family of hydroxy amino acids in the same meteorite, suggests that the synthetic pathways for amino acids in space are more varied than previously thought. researchgate.net The table below details some of the novel amino acids identified in the Murchison meteorite.

Compound Name Type Significance
β-(Aminomethyl)succinic acidC5 Dicarboxy β-Amino AcidA new dicarboxy amino acid identified in meteorites. researchgate.net
IsoserineC3 Hydroxy β-Amino AcidFirst-time identification in the Murchison meteorite. researchgate.net
4-Amino-3-hydroxybutanoic acidC4 Hydroxy β-Amino AcidPart of a newly discovered family of extraterrestrial hydroxy amino acids. researchgate.net
3-Amino-2-(hydroxymethyl)-propanoic acidC4 Hydroxy β-Amino AcidContributes to understanding diverse extraterrestrial synthetic mechanisms. researchgate.net

This table presents a selection of novel amino acids discovered in the Murchison meteorite, highlighting the chemical diversity present in these extraterrestrial samples.

The presence of this compound and other non-biological amino acids in meteorites provides strong evidence for abiotic chemical synthesis on meteorite parent bodies. researchgate.net This supports the hypothesis that the raw molecular ingredients necessary for the origin of life could have been delivered to a primitive Earth via meteorites and comets. youtube.comresearchgate.net

The formation of α-amino acids in meteorites is often attributed to the Strecker synthesis pathway. However, the discovery of β-amino acids like β-(aminomethyl)succinic acid suggests other mechanisms are at play. researchgate.net One proposed pathway for the formation of β-amino acids is the Michael addition of ammonia (B1221849) to α,β-unsaturated carboxylic acids, a reaction that occurs in liquid water and could have taken place within the aqueous environment of the meteorite's parent asteroid. researchgate.net The existence of these complex, non-proteinogenic amino acids challenges researchers to expand their models of prebiotic synthesis beyond the 20 canonical amino acids used by life on Earth. wikipedia.orgnih.gov

Functional Roles as a Non-Proteinogenic Amino Acid

Non-proteinogenic amino acids (NPAAs) are amino acids that are not encoded in the genetic code of any organism. ebi.ac.uk They serve a wide array of functions, acting as metabolic intermediates, signaling molecules, components of bacterial cell walls, and toxins. wikipedia.orgmdpi.com For instance, ornithine and citrulline are crucial intermediates in the urea (B33335) cycle, while γ-aminobutyric acid (GABA) is a major neurotransmitter. wikipedia.orgnih.gov

The specific biological functions of this compound in terrestrial organisms are not well-documented. However, as a non-proteinogenic amino acid, it belongs to a class of molecules with diverse and important roles. mdpi.com NPAAs can be synthesized in nature or in the lab and are often involved in secondary metabolism, forming parts of non-ribosomal peptides or acting as protective compounds. mdpi.com Their functions can include serving as nitrogen reserves, chelating metal ions, or defending against herbivores. mdpi.com The unique structure of this compound, a dicarboxylic β-amino acid, suggests it could have distinct properties if incorporated into biological pathways.

Modulation of Biological Systems by this compound Analogues

While the direct biological role of this compound is an area for future research, the study of its analogues has provided significant insights, particularly in neuroscience and peptide chemistry.

The central nervous system maintains a delicate balance between excitatory and inhibitory signals, primarily mediated by the neurotransmitters glutamate (B1630785) and GABA, respectively. nih.govyoutube.com GABA is synthesized from glutamate and acts as the main inhibitory neurotransmitter. youtube.com Compounds that are structurally similar to these neurotransmitters, known as analogues, are invaluable tools for studying their receptors and pathways. wikipedia.orggraphyonline.com

This compound is a structural isomer of the key excitatory neurotransmitter glutamic acid (2-aminopentanedioic acid) and can be considered an analogue of GABA. GABA analogues are a broad class of drugs used as anticonvulsants, sedatives, and anxiolytics. wikipedia.org For example, baclofen, a derivative of GABA, is a selective agonist for the GABA-B receptor. graphyonline.com The unique structure of this compound, which combines the dicarboxylic acid feature of glutamate with a β-amino acid backbone, makes its analogues interesting candidates for exploring the modulation of both GABAergic and glutamatergic systems. nih.gov

Compound IUPAC Name Structure Primary Role in CNS
GABA4-aminobutanoic acidC₄H₉NO₂Primary Inhibitory Neurotransmitter youtube.com
Glutamic Acid2-aminopentanedioic acidC₅H₉NO₄Primary Excitatory Neurotransmitter nih.gov
This compoundThis compoundC₅H₉NO₄Analogue/Isomer of Glutamic Acid

This table compares the structure of this compound with the key neurotransmitters GABA and Glutamic Acid, illustrating their structural relationships.

The incorporation of non-canonical amino acids into peptides is a powerful strategy for creating novel structures with enhanced properties. nih.gov β-amino acids, when introduced into a peptide sequence, can induce unique and stable secondary structures, such as helices and sheets, that are different from those formed by α-amino acids. researchgate.net These resulting "β-peptides" or mixed α/β-peptides often exhibit remarkable resistance to degradation by proteases, a highly desirable trait for therapeutic applications. nih.gov

Bioisosteric Relationships in Molecular Design

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. drughunter.comresearchgate.net The goal is to create a new molecule that retains the desired biological activity while improving its drug-like characteristics. nih.gov

The carboxylic acid group is a common functional group in bioactive molecules, but it can lead to poor cell permeability and rapid metabolism. nih.gov A well-known bioisosteric replacement for a carboxylic acid is a tetrazole or a sulfonamide group, which can mimic the acidic properties and geometry of the original group but with improved bioavailability. drughunter.comnih.gov

In the context of this compound, its structure presents several opportunities for bioisosteric modification. As an analogue of glutamic acid, it can be considered a bioisostere itself, where the position of the amino group relative to the carboxyl groups is altered. researchgate.net Furthermore, the carboxylic acid on its side chain could be replaced with other acidic moieties to modulate its properties. This approach is widely used in the design of enzyme inhibitors and receptor antagonists, where subtle structural changes can lead to significant differences in biological activity. u-tokyo.ac.jp

Derivatives and Analogues: Design and Synthesis for Research

Cyclic Imide Derivatives of 2-(Aminomethyl)butanedioic Acid

Cyclic imides are a significant class of compounds in medicinal chemistry and materials science, often synthesized to constrain the conformation of a molecule or to serve as a pharmacophore. beilstein-journals.org The incorporation of the this compound backbone into cyclic imide systems leads to derivatives with potential applications as research tools, particularly in neuroscience.

A series of aminomethyl-substituted cyclic imides based on the 2,5-pyrrolidinedione (succinimide) and 2,4-imidazolidinedione (hydantoin) ring systems have been synthesized for research purposes. nih.gov These compounds were specifically designed to investigate potential interactions within the γ-aminobutyric acid (GABA) neurotransmitter system. nih.gov

The synthesis of these analogues varies depending on the desired structure. The 3-(aminomethyl)-2,5-pyrrolidinediones can be prepared through a dehydration procedure that starts with N-benzyl-2-(aminomethyl)succinic acid. nih.gov For substituted versions, such as 3-(aminomethyl)-3-methyl-2,5-pyrrolidinediones, a more effective method involves the fusion of the amine salts of 2-(aminomethyl)-2-methylsuccinic acid. nih.gov The general approach for creating cyclic imides often involves the reaction of a primary amine with a cyclic anhydride (B1165640) to form an intermediate amic acid, which is then cyclized through dehydration. nih.gov The hydantoin (B18101) derivative, 5-(aminomethyl)-5-methyl-2,4-imidazolidinedione, was successfully synthesized using standard procedures for this class of heterocycles. nih.gov

Derivative ClassCore Ring SystemSynthetic Precursor Example
PyrrolidinedioneSuccinimide (B58015)N-benzyl-2-(aminomethyl)succinic acid nih.gov
ImidazolidinedioneHydantoin2-(Aminomethyl)-2-methylsuccinic acid (for substituted versions) nih.gov

Peptidomimetic Constructs Incorporating this compound Moieties

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov The 2-(aminomethyl)butanedioioic acid structure, being a β-amino acid analogue, is a valuable building block for creating such constructs.

A powerful strategy for generating structurally diverse and stereochemically controlled β-amino acids involves the use of chiral isoxazolines as key synthetic intermediates. nih.gov Isoxazolines are five-membered heterocycles that can be readily synthesized via [3+2] cycloaddition reactions between a nitrile oxide and an alkene. researchgate.net The subsequent reductive ring opening of the isoxazoline (B3343090) ring yields highly functionalized molecules, including γ-amino alcohols or various β-amino acids. researchgate.net

This methodology is particularly useful for creating conformationally restricted analogues of amino acids like glutamate (B1630785) and aspartate. researchgate.net While not starting directly from this compound, this approach provides a synthetic route to a wide array of highly substituted β-amino acid structural types, including those with geminal substitution patterns which have been synthetically challenging to prepare. nih.gov The ability to produce these diversely substituted compounds, such as highly substituted cis-β-proline analogues, facilitates detailed studies into the structure and function of this important class of molecules. nih.gov The isoxazoline-based approach represents a key method for generating novel peptidomimetic scaffolds for research.

α-Aminophosphonic Acid Bioisosteres

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a carboxylic acid group with a phosphonic acid group is a common and effective bioisosteric substitution in drug design. α-Aminophosphonic acids are well-established structural bioisosteres of α-amino acids. researchgate.netnih.gov

In the context of this compound, the carboxylic acid moieties can be conceptually replaced by phosphonic acid groups to generate α-aminophosphonic acid analogues. These compounds are of significant interest because the tetrahedral geometry of the phosphonic acid functionality is a stable mimic of the high-energy transition state of peptide bond hydrolysis. nih.gov This feature makes α-aminophosphonic acid derivatives potent enzyme inhibitors, particularly for enzymes involved in peptide metabolism. researchgate.netnih.gov Their structural similarity to natural amino acids also allows them to act as receptor ligands. researchgate.net Consequently, these bioisosteres are valuable as chiral building blocks for constructing peptidomimetics and as probes to study pathological conditions related to amino acid metabolism. researchgate.net

Original Functional GroupBioisosteric ReplacementRationale for SubstitutionKey Property
Carboxylic Acid (-COOH)Phosphonic Acid (-PO(OH)₂)Mimics transition state of peptide hydrolysis nih.govEnzyme Inhibition researchgate.netnih.gov

Rational Design of Modified Structures for Specific Research Probes

The modification of the this compound scaffold is often guided by a rational design approach to create probes for specific biological targets or to imbue the molecule with desired chemical properties.

Conformational Constraint for Receptor Probing: The synthesis of cyclic imide derivatives like pyrrolidinediones and imidazolidinediones is a rational strategy to reduce the conformational flexibility of the parent molecule. nih.gov This rigidity is crucial for mapping the specific conformation (the bioactive conformation) required for binding to a biological target, such as the GABA neurotransmitter system. nih.gov Similarly, incorporating the core structure into isoxazoline-fused systems creates conformationally restricted analogues of glutamate, which are invaluable for studying the distinct pharmacology of ionotropic glutamate receptor subtypes. researchgate.net

Bioisosterism for Enzyme Inhibition: The replacement of carboxylic acid groups with phosphonic acid functions is a deliberate design choice to create α-aminophosphonic acid bioisosteres. researchgate.netmdpi.com This strategy is based on the principle of mimicking the transition state of enzymatic reactions, leading to the rational design of potent and specific enzyme inhibitors that can be used to probe enzyme function and its role in disease. nih.gov

Scaffolding for Peptidomimetics: The use of the β-amino acid structure of this compound and its analogues, such as those derived from isoxazoline chemistry, serves as a rational approach to building peptidomimetics. nih.govnih.gov These constructs are designed to retain the essential pharmacophoric elements of a parent peptide while gaining stability against enzymatic degradation, making them more robust research tools and potential therapeutic leads. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 2-(aminomethyl)butanedioic acid. Methods like Density Functional Theory (DFT) are employed to model its electron distribution, molecular orbitals, and electrostatic potential. These calculations help in predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.

For instance, theoretical studies involving caged derivatives of GABA, a structurally related compound, have utilized quantum chemical modeling to understand their photochemical reaction mechanisms. nih.gov By calculating properties at the B3LYP/6-31G(d,p)//PCM(water) level of theory, researchers can predict how modifications to the molecular structure, such as the introduction of a carbamide linker, affect the compound's stability and reactivity. nih.gov Such calculations are crucial for designing molecules with specific electronic properties, like enhanced two-photon absorption, which is beneficial for applications in neurobiology. nih.gov

Molecular Modeling and Simulation of Conformational Dynamics

The biological activity of this compound is intrinsically linked to its three-dimensional shape and flexibility. Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to explore the conformational landscape of the molecule. mdpi.com These simulations track the movements of atoms over time, providing a dynamic picture of how the molecule folds and changes shape in different environments. mdpi.comnih.gov

Understanding the conformational dynamics is critical for predicting how this compound will interact with biological targets. The various conformations the molecule can adopt will influence its binding affinity and specificity for receptors and enzymes. Atomistic MD simulations, often utilizing force fields like CHARMM27, can reveal stable conformations and the energy barriers between them. mdpi.com This information is invaluable for understanding its mechanism of action at a molecular level.

In Silico Screening and Design of Novel Analogues

Computational methods are a cornerstone of modern drug discovery and are applied to the design and screening of novel analogues of this compound. In silico screening allows for the rapid evaluation of large virtual libraries of compounds for their potential biological activity, pharmacokinetic properties, and toxicity. mdpi.compeerscientist.com

This process often begins with the development of a pharmacophore model based on the known structure-activity relationships of related compounds. mdpi.com This model defines the essential chemical features required for activity. New analogues can then be designed and virtually screened to identify candidates with improved properties. For example, in the design of novel bioactive molecules, computational tools can predict parameters such as absorption, distribution, metabolism, and excretion (ADME), helping to prioritize compounds for synthesis and further testing. nih.govnih.gov Software like PASS (Prediction of Activity Spectra for Substances) can be used to predict the biological activities of designed compounds before they are synthesized. rsc.org

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions involving this compound and its derivatives. By calculating the potential energy surface of a reaction, chemists can identify transition states and intermediates, thereby elucidating the step-by-step mechanism. rsc.org

Enzymatic Interactions and Mechanisms of Inhibition

Investigation of Enzyme-Ligand Binding Affinities

The binding affinity of a ligand to an enzyme is a critical measure of the strength of their interaction and is often quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). echemi.comnih.gov For GABA analogs, the affinity for enzymes like GABA-T is a key determinant of their potential as inhibitors. The binding process for GABA and its analogs to the GABA-T active site typically involves an interaction between the carboxylate group of the ligand and specific residues, such as arginine, within the enzyme's active site. nih.gov

While specific binding affinity data for 2-(Aminomethyl)butanedioic acid is not extensively documented in publicly available research, studies on related compounds provide a framework for understanding its likely interactions. For instance, a study on 4-amino-2-(substituted methyl)-2-butenoic acids, which are structurally related to GABA, demonstrated potent competitive reversible inhibition of GABA-T. The hydroxy-substituted analog in this series exhibited a Ki value of 5 µM, indicating a high binding affinity. nih.gov This suggests that modifications to the carbon backbone of GABA can significantly influence binding to GABA-T. The affinity is influenced by factors such as the orientation of the molecule within the active site and the formation of hydrogen bonds with key amino acid residues. nih.govnih.gov

Interactive Table:

Competitive Inhibition Mechanisms of this compound Analogues

Competitive inhibition occurs when an inhibitor molecule, which resembles the substrate, binds to the active site of an enzyme and prevents the actual substrate from binding. Numerous GABA analogs function as competitive inhibitors of GABA-T. nih.gov These inhibitors compete with GABA for binding to the pyridoxal (B1214274) 5'-phosphate (PLP)-bound form of the enzyme. nih.gov

The effectiveness of a competitive inhibitor is determined by its affinity for the active site relative to the substrate. Research on a series of 4-amino-2-(substituted methyl)-2-butenoic acids revealed that these compounds are potent competitive reversible inhibitors of GABA-T, despite not being time-dependent inactivators. nih.gov The study indicated that substitution at the 2-position of the butenoic acid chain with groups like hydroxymethyl, fluoromethyl, or chloromethyl can confer auspicious binding properties. The competitive nature of the inhibition implies that the inhibitor binds reversibly to the enzyme's active site. nih.gov The presence of a double bond at the 2,3-position in these analogs appears to stabilize the molecule within the active site, contributing to their inhibitory potency. nih.gov

Irreversible Enzyme Inactivation by Mechanism-Based Inhibitors

Mechanism-based inhibitors, also known as suicide substrates, are unreactive compounds that are transformed by the target enzyme's catalytic machinery into a reactive species. This species then covalently binds to the enzyme, causing irreversible inactivation. nih.gov This is a highly specific and potent mode of inhibition.

A well-known example of a mechanism-based inactivator of GABA-T is vigabatrin (B1682217) (4-aminohex-5-enoic acid). nih.gov While not a direct derivative of this compound, its mechanism provides a model for how structurally related GABA analogs can irreversibly inactivate GABA-T. The process for many GABA-T inactivators begins with the formation of a Schiff base with the PLP cofactor, followed by deprotonation to form a carbanion. nih.gov The subsequent chemical rearrangements generate a reactive electrophile, often through a Michael addition mechanism, which then forms a covalent bond with a nucleophilic residue in the active site, leading to inactivation. nih.gov

Studies on 4-amino-2-(fluoromethyl)-2-butenoic acid, an analog of the subject compound, showed that while it is a potent competitive inhibitor, it does not act as a mechanism-based inactivator. nih.gov Despite the enzyme catalyzing the elimination of the fluoride (B91410) ion, which indicates the generation of a reactive intermediate, irreversible inactivation does not occur. This suggests that either the generated electrophile is not suitably positioned to react with an active site nucleophile or that no such nucleophile is present in that specific region of the active site. nih.gov

Substrate Mimicry and Active Site Probing

GABA analogs, including those structurally related to this compound, serve as valuable tools for probing the topology and chemical nature of enzyme active sites. By systematically modifying the structure of these analogs and observing the effects on binding and activity, researchers can map the steric and electronic requirements of the active site. nih.govnih.gov

The design and study of compounds like the 4-amino-2-(substituted methyl)-2-butenoic acids have been used to map sections of the GABA-T active site. nih.gov The finding that these compounds are competitive inhibitors but not inactivators provides crucial information about the active site's architecture. It suggests that while the active site can accommodate these analogs, the catalytic residues necessary for the final inactivation step are not in a favorable position relative to the reactive species generated from these specific inhibitors. nih.gov

The specificity of GABA-T for its substrates is determined by key interactions. The carboxylate group of GABA, for example, interacts with arginine and lysine (B10760008) residues in the active site of pig GABA-T. nih.gov By mimicking the GABA backbone, analogs can bind to the active site, and their unique structural features can help to identify the specific residues they interact with, thereby providing a more detailed picture of the enzyme's binding pocket. nih.govnih.gov

Biosynthetic Pathways and Metabolic Network Integration

Abiotic Formation Pathways and Chemical Evolution

The origins of life are predicated on the abiotic synthesis of organic molecules. While experiments like the Miller-Urey synthesis have demonstrated the formation of various proteinogenic amino acids from simple precursors, the abiotic origins of more complex structures like 2-(aminomethyl)butanedioic acid are a matter of speculation. nih.gov Prebiotic chemistry research suggests that a variety of amino acids and other organic molecules could have formed on early Earth. youtube.com

The formation of dicarboxylic amino acids could have occurred under prebiotic conditions. For instance, the Strecker synthesis, a plausible prebiotic route to amino acids, involves the reaction of aldehydes with ammonia (B1221849) and cyanide. nih.gov While typically associated with the formation of α-amino acids, variations of this chemistry could potentially lead to β- or γ-amino acids and their derivatives. The presence of dicarboxylic acids like succinic acid in some proposed prebiotic scenarios provides a potential carbon skeleton.

Furthermore, formamide (B127407) has been explored as a key precursor in prebiotic chemistry, capable of forming a wide array of biomolecules. nih.gov Reactions involving formamide and other simple molecules under various energetic conditions could theoretically produce a diverse range of amino acids, including those with additional functional groups like a second carboxylic acid.

Potential Intermediacy in Amino Acid Metabolic Cycles

Given its structural similarity to key metabolites, this compound could hypothetically be an intermediate in modified or non-canonical amino acid metabolic cycles.

The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle, converting glutamate (B1630785) to succinate (B1194679) via γ-aminobutyric acid (GABA). nih.govresearchgate.net This pathway involves a decarboxylation followed by a transamination and an oxidation. A hypothetical pathway for this compound could be envisioned as an offshoot of such a cycle. For instance, a precursor like α-ketoglutarate could undergo a series of reactions involving amination and methylation to form the aminomethyl group, leading to the synthesis of this compound.

Another point of potential integration is through pathways involving putrescine degradation . In some microorganisms, putrescine is catabolized to succinate through a series of reactions that include the formation of GABA. nih.govnih.govresearchgate.net The enzymes in these pathways, which handle amino groups and dicarboxylic acid intermediates, could potentially exhibit promiscuity and act on substrates resembling this compound.

The metabolism of β-alanine , a non-proteinogenic amino acid, also offers clues. β-Alanine is formed from the degradation of pyrimidine (B1678525) nucleotides and is a precursor for the synthesis of carnosine and coenzyme A. nih.govwikipedia.org The enzymatic machinery involved in β-alanine metabolism, such as transaminases and decarboxylases, acts on a β-amino acid scaffold, which is structurally related to the aminomethyl group in this compound.

Finally, the diaminopimelate (DAP) pathway , essential for lysine (B10760008) biosynthesis in many bacteria, involves intermediates that are structurally analogous to this compound. nih.govnih.govwikipedia.org Enzymes in this pathway, such as aminotransferases and dehydrogenases, act on substrates with two amino groups and two carboxyl groups, suggesting a potential for recognizing and transforming similar molecules.

Enzymology of Transformations Involving Butanedioic Acid Scaffolds

The butanedioic acid (succinate) scaffold is central to metabolism, primarily as an intermediate in the TCA cycle. genome.jp The enzymes that act on succinate and its derivatives provide a framework for understanding the potential enzymatic transformations of this compound.

Succinate dehydrogenase (SDH) , complex II of the electron transport chain, catalyzes the oxidation of succinate to fumarate (B1241708). pathbank.org While highly specific for succinate, the active site of such dehydrogenases could theoretically be engineered or could naturally evolve to accommodate a substituted succinate derivative.

Succinyl-CoA synthetase is another key enzyme of the TCA cycle that catalyzes the reversible conversion of succinyl-CoA to succinate. nih.gov This enzyme demonstrates some substrate flexibility, and it is conceivable that a related enzyme could activate this compound by forming a CoA thioester, thereby preparing it for further metabolic reactions.

Aminotransferases are a large family of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. nih.gov An aminotransferase could potentially be involved in the synthesis or degradation of this compound, either by transferring an amino group to a precursor molecule or by removing the aminomethyl group. For example, ornithine aminotransferase acts on the delta-amino group of ornithine, demonstrating that aminotransferases can act on amino groups other than the alpha-position. nih.govnih.govcapes.gov.br

Decarboxylases are also plausible candidates for metabolizing this compound. A decarboxylase could remove one of the carboxyl groups, leading to a mono-carboxylic acid derivative. Aspartate 1-decarboxylase, for example, converts aspartate to β-alanine. pathbank.org

The following table summarizes the key enzymes from related pathways that could potentially act on this compound or its precursors.

Enzyme FamilyExample EnzymeReaction TypeRelevance to this compound
DehydrogenasesSuccinate DehydrogenaseOxidationCould potentially oxidize the butanedioic acid backbone.
SynthetasesSuccinyl-CoA SynthetaseLigation (CoA addition)Could activate the compound for further reactions.
AminotransferasesOrnithine AminotransferaseAmino group transferCould be involved in the synthesis or degradation of the aminomethyl group.
DecarboxylasesAspartate 1-decarboxylaseDecarboxylationCould remove a carboxyl group from the molecule.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. For 2-(Aminomethyl)butanedioic acid, ¹H and ¹³C NMR are fundamental for confirming the basic structure, while more advanced techniques can help in assigning the relative and, in some cases, absolute stereochemistry.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons of the aminomethyl group (-CH₂NH₂), the methine proton (-CH), and the methylene (B1212753) protons of the succinic acid backbone (-CH₂COOH). The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons adjacent to the electron-withdrawing carboxylic acid and amino groups would appear at a lower field (higher ppm values).

Illustrative ¹H NMR Data for Structurally Related Compounds:

CompoundProtonChemical Shift (ppm)Multiplicity
Butanoic AcidCH₃0.98Triplet
CH₂ (next to CH₃)1.68Sextet
CH₂ (next to COOH)2.33Triplet
COOH11.5Singlet
Succinic AcidCH₂2.425Singlet

This table is illustrative and based on data for butanoic acid and succinic acid to demonstrate expected signal characteristics. Actual values for this compound would differ.

The coupling constants (J-values) derived from the splitting patterns of the signals provide valuable information about the dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry of the chiral center. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule.

For the assignment of absolute stereochemistry, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used. These agents react with the analyte to form diastereomers or create a chiral solvent environment, which can lead to the separation of NMR signals for the two enantiomers, allowing for their distinction and quantification.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. thieme-connect.despringernature.comwikipedia.org This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. To determine the absolute configuration of an enantiomerically pure sample of this compound, a single crystal of suitable quality is required.

The process involves mounting the crystal on a diffractometer and bombarding it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

A key aspect of determining the absolute configuration is the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.de This effect, which is more pronounced for heavier atoms, causes a difference in the intensities of Friedel pairs of reflections (hkl and -h-k-l). By carefully measuring these intensity differences, the absolute arrangement of atoms in space can be established. The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for an enantiopure crystal confirms the assignment. researchgate.neted.ac.uk

While a crystal structure for this compound is not publicly available, the crystal structure of a closely related compound, (S)-2-amino-2-methylsuccinic acid, provides a relevant example. nih.govresearchgate.net The analysis of its crystal structure revealed a zwitterionic form with specific intramolecular and intermolecular hydrogen bonding patterns that define its packing in the solid state. nih.gov

Illustrative Crystallographic Data for (S)-2-amino-2-methylsuccinic acid: nih.gov

ParameterValue
Chemical FormulaC₅H₉NO₄
Crystal SystemMonoclinic
Space GroupC2
a (Å)8.3398
b (Å)9.6725
c (Å)8.0671
β (°)95.175

This data illustrates the type of information obtained from an X-ray crystallographic study.

Advanced Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable tools for the separation and quantification of enantiomers, which is essential for assessing the enantiomeric purity of a chiral compound like this compound. yakhak.orgcsfarmacie.cz Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment, which is typically provided by a chiral stationary phase (CSP). sigmaaldrich.comchromatographytoday.com

A variety of CSPs are available for the separation of amino acids and their derivatives. sigmaaldrich.com These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin), and crown ether-based CSPs. sigmaaldrich.comsigmaaldrich.comnih.gov The choice of CSP and the mobile phase composition are critical for achieving optimal enantiomeric resolution.

For the analysis of this compound, a method would be developed using a suitable CSP. The sample would be injected into the HPLC or SFC system, and the two enantiomers would interact differently with the chiral selector of the CSP, leading to different retention times. The detector response for each enantiomer would then be used to calculate the enantiomeric excess (ee) or enantiomeric purity of the sample.

Factors Influencing Chiral Separation of Amino Acids: sigmaaldrich.comsigmaaldrich.com

ParameterEffect on Separation
Chiral Stationary Phase The nature of the chiral selector (e.g., polysaccharide, macrocyclic antibiotic) is the primary determinant of enantioselectivity.
Mobile Phase The composition (e.g., organic modifiers, additives, pH) can significantly impact retention times and resolution.
Temperature Can affect the thermodynamics of the chiral recognition process and thus the separation.
Flow Rate Optimizing the flow rate can improve peak efficiency and resolution.

The development of a robust chromatographic method is crucial for quality control, ensuring that a chiral drug or intermediate meets the required specifications for enantiomeric purity.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. wiley-vch.de For this compound, mass spectrometry would be used to confirm its molecular formula (C₅H₉NO₄) and to study its fragmentation behavior.

In a typical experiment, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For an amino acid like this compound, common fragmentation pathways include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) or carbon dioxide (CO₂). nih.govuni-muenster.de

Common Fragmentation Pathways for Amino Acids: nih.govlibretexts.org

Precursor IonNeutral LossFragment Ion
[M+H]⁺H₂O[M+H - H₂O]⁺
[M+H]⁺NH₃[M+H - NH₃]⁺
[M+H]⁺H₂O + CO[M+H - H₂O - CO]⁺
[M-H]⁻CO₂[M-H - CO₂]⁻

This table illustrates general fragmentation patterns observed for amino acids. The specific fragmentation of this compound would depend on the ionization method and collision energy.

By carefully analyzing the fragmentation pattern, the connectivity of the molecule can be confirmed, and in some cases, it can help to distinguish between isomers. The combination of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful approach, as it allows for the separation of components in a mixture prior to their analysis by MS. lcms.cz

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Aminomethyl)butanedioic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between appropriately protected aminomethyl precursors and succinic acid derivatives. For example, protecting the amine group with tert-butoxycarbonyl (Boc) can prevent undesired side reactions. Purification via recrystallization or column chromatography is critical, with yields often optimized by controlling temperature (e.g., 0–5°C for acid-sensitive intermediates) and stoichiometry. Purity is validated using HPLC (≥95% by area normalization) .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the presence of the aminomethyl (–CH2_2NH2_2) and succinic acid (–CH2_2COOH) moieties. For example, the aminomethyl protons typically appear as a triplet at δ 2.8–3.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (e.g., calculated [M+H]+^+ = 162.0764 for C5_5H9_9NO4_4) .
  • HPLC with UV/Vis Detection : Use C18 columns and aqueous mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to assess purity, referencing retention times against standards .

Q. What are the key physicochemical properties (e.g., LogP, PSA) of this compound, and how do they impact solubility and reactivity?

  • Methodological Answer :

  • LogP : Estimated at ~1.98 (similar to structurally related succinic acid derivatives), indicating moderate hydrophobicity. This influences solvent selection for reactions (e.g., polar aprotic solvents like DMF) .
  • Polar Surface Area (PSA) : ~74.6 Ų, suggesting high polarity and potential hydrogen-bonding interactions, which affect solubility in aqueous buffers and biological membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical or spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in LogP or NMR shifts may arise from differences in experimental conditions (e.g., pH, temperature) or computational models. Validate data by:

  • Reproducing measurements under standardized conditions (e.g., 25°C, pH 7.4 for LogP).
  • Cross-referencing with quantum mechanical calculations (e.g., DFT for NMR chemical shifts) .

Q. What experimental strategies are recommended for investigating the biological activity of this compound, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., NADH-coupled detection) to monitor inhibition of target enzymes like aminotransferases. Pre-incubate the compound with the enzyme (10–100 µM range) and measure activity kinetically .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and analyze binding kinetics (kon_\text{on}, koff_\text{off}) at varying compound concentrations .

Q. How can derivatization techniques enhance the detection and quantification of this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • Pre-column Derivatization : React the compound with 2-aminobenzoic acid (2-AA) to introduce a fluorescent tag, enabling sensitive LC-MS/MS detection (LOD ~0.1 ng/mL). Optimize derivatization pH (8–9) and temperature (60°C) .
  • Isotope-Labeled Internal Standards : Synthesize a 13^{13}C-labeled analog to correct for matrix effects in quantitative analyses .

Q. What computational approaches are suitable for predicting the metabolic pathways or toxicity profile of this compound?

  • Methodological Answer :

  • In Silico Metabolism Prediction : Use tools like GLORY or MetaSite to identify potential Phase I/II metabolites (e.g., oxidation at the aminomethyl group or conjugation with glucuronic acid).
  • Toxicity Screening : Apply QSAR models (e.g., TOPKAT) to predict hepatotoxicity or mutagenicity based on structural descriptors like electronegativity and molecular volume .

Safety and Handling

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.